molecular formula C20H18N2 B12874962 1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-tolyl)- CAS No. 34657-85-7

1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-tolyl)-

Cat. No.: B12874962
CAS No.: 34657-85-7
M. Wt: 286.4 g/mol
InChI Key: SANSGBMYIPSHJA-UHFFFAOYSA-N
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Description

1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-tolyl)- is a heterocyclic compound containing nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-tolyl)- can be achieved through several methods. One common approach involves the condensation of 1H-imidazole with acrolein, followed by cyclization to form the pyrroloimidazole ring . Another method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)-EDTA system .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-tolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrroloimidazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrroloimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrroloimidazoles.

Scientific Research Applications

1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-tolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(1,2-a)imid

Properties

CAS No.

34657-85-7

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

1-benzyl-6-(4-methylphenyl)pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C20H18N2/c1-16-7-9-18(10-8-16)19-13-20-21(11-12-22(20)15-19)14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3

InChI Key

SANSGBMYIPSHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CN(C3=C2)CC4=CC=CC=C4

Origin of Product

United States

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